Product packaging for Carbobenzyloxy-L-tryptophylglycylglycine methyl ester(Cat. No.:CAS No. 20696-67-7)

Carbobenzyloxy-L-tryptophylglycylglycine methyl ester

Cat. No.: B11949830
CAS No.: 20696-67-7
M. Wt: 466.5 g/mol
InChI Key: PAYVYPBIOYNRJK-UHFFFAOYSA-N
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Description

Significance of Tripeptide Scaffolds in Biochemical Investigations

Tripeptides, consisting of three amino acid residues linked by peptide bonds, represent a versatile and significant class of molecules in biochemical and biomedical research. Their relatively small size allows for straightforward synthesis and modification, yet they are large enough to present specific side chains in a defined spatial orientation, enabling them to interact with biological targets with a degree of specificity.

One of the most compelling applications of tripeptide scaffolds is in the development of self-assembling biomaterials. Certain tripeptides have been shown to spontaneously organize into higher-order structures such as nanofibers, hydrogels, and nanotubes. These self-assembled scaffolds can mimic the extracellular matrix, providing a supportive environment for cell culture, tissue engineering, and regenerative medicine. For instance, tripeptides can be designed to act as "sticky ends" that drive the self-assembly process, forming fibrous structures that can be rendered bioactive. The ability of these scaffolds to support neuronal growth highlights their potential in creating biocompatible materials for studying and repairing the nervous system.

Furthermore, tripeptide scaffolds are instrumental in drug discovery and development. They can serve as the core structure for peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. By systematically modifying the amino acid sequence and incorporating non-natural amino acids, researchers can design tripeptide-based molecules that target specific enzymes or receptors with high affinity and selectivity.

Feature of Tripeptide ScaffoldsRelevance in Biochemical Research
Small Size Ease of synthesis, purification, and chemical modification.
Structural Definition Ability to present specific pharmacophores in a defined 3D space.
Self-Assembly Formation of biocompatible hydrogels and nanofibers for tissue engineering.
Peptidomimetic Core Foundation for developing drugs with enhanced stability and efficacy.

The Tryptophan-Glycine-Glycine Motif in Peptide Chemistry

The specific amino acid sequence of a peptide dictates its structure, and consequently, its function. The Trp-Gly-Gly motif in Cbz-Trp-Gly-Gly-OMe brings together the unique properties of a large, aromatic amino acid with the simplicity and flexibility of glycine (B1666218).

Tryptophan is distinguished by its large indole (B1671886) side chain, which is both aromatic and hydrophobic. This indole ring is not merely a bulky group; it is a versatile functional moiety capable of engaging in a variety of non-covalent interactions, including hydrophobic interactions, pi-pi stacking with other aromatic residues, and hydrogen bonding via the indole nitrogen. jst.go.jp These interactions are crucial for the binding of peptides to their biological targets, such as protein surfaces and cell membranes. jst.go.jp In fact, tryptophan residues often play a key role in anchoring membrane proteins within the lipid bilayer. researchgate.net The unique fluorescent properties of the indole ring also make tryptophan a valuable intrinsic probe for studying peptide conformation and binding events without the need for external labels.

The diglycine (Gly-Gly) portion of the motif provides a high degree of conformational flexibility to the peptide backbone. As the simplest amino acid with only a hydrogen atom as its side chain, glycine is not sterically hindered and can adopt a wide range of dihedral angles. This flexibility can be advantageous in allowing the tryptophan side chain to orient itself optimally for binding to a target. The Gly-Gly dipeptide unit is a common motif in proteins and can be synthetically modified to create peptidomimetics with improved stability against enzymatic degradation. For example, the peptide bond between the two glycine residues can be replaced with a non-hydrolyzable isostere to create more robust molecules for therapeutic applications.

Component of the MotifKey Chemical PropertiesSignificance in Peptide Chemistry
Tryptophan (Trp) Large, aromatic indole side chain; hydrophobic; hydrogen bond donor.Crucial for binding affinity and specificity through various non-covalent interactions; intrinsic fluorescent probe. jst.go.jp
Glycine (Gly) Smallest amino acid; achiral; high conformational flexibility.Imparts flexibility to the peptide backbone, allowing for optimal positioning of other residues.
Diglycine (Gly-Gly) Flexible linker.Common structural motif; target for modification to create stable peptidomimetics.

Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Design

The synthesis of a peptide with a defined sequence requires the temporary masking of the reactive amino and carboxyl groups of the constituent amino acids to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is one of the classical and still widely used protecting groups for the N-terminus of amino acids and peptides.

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized peptide synthesis by providing a reliable method for controlling the step-wise addition of amino acids. researchgate.net The Cbz group is typically introduced by reacting the N-terminal amino group with benzyl (B1604629) chloroformate in a basic aqueous medium. One of the key advantages of the Cbz group is its stability under a variety of reaction conditions, including those used for peptide bond formation. It is resistant to weakly acidic and basic conditions, which allows for the selective removal of other protecting groups that may be present on the side chains of the amino acids.

The removal of the Cbz group is typically achieved by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst) or by treatment with strong acids such as hydrogen bromide in acetic acid. This deprotection strategy is orthogonal to many other protecting groups used in peptide synthesis, meaning that the Cbz group can be removed without affecting other protected functional groups in the molecule. This orthogonality is a cornerstone of modern peptide and organic synthesis.

In the context of Cbz-Trp-Gly-Gly-OMe, the Cbz group serves to protect the N-terminal tryptophan residue, preventing it from reacting during the coupling of the subsequent glycine residues. The methyl ester (-OMe) at the C-terminus serves a similar protective function for the final glycine's carboxyl group.

Protecting GroupChemical NameMethod of IntroductionMethod of CleavageKey Advantages
Cbz (Z) BenzyloxycarbonylReaction with benzyl chloroformate.Catalytic hydrogenolysis; strong acids (e.g., HBr/AcOH).Stability to various reaction conditions; orthogonality with other protecting groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N4O6 B11949830 Carbobenzyloxy-L-tryptophylglycylglycine methyl ester CAS No. 20696-67-7

Properties

CAS No.

20696-67-7

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[[2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C24H26N4O6/c1-33-22(30)14-26-21(29)13-27-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,31)(H,28,32)

InChI Key

PAYVYPBIOYNRJK-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis Innovations

Optimized Approaches for Solution-Phase Peptide Synthesis of Cbz-Trp-Gly-Gly-OMe

Solution-phase peptide synthesis (SPPS) remains a crucial technique, particularly for large-scale production and for specific peptide sequences where solid-phase methods may be less suitable. Recent innovations have focused on the development of highly efficient coupling reagents and novel enzymatic strategies to facilitate peptide bond formation with high fidelity.

The formation of the amide bonds in the Cbz-Trp-Gly-Gly-OMe sequence relies on the activation of the carboxylic acid moiety of the N-protected amino acid. The choice of coupling reagent is critical to ensure a high yield, fast reaction time, and minimal racemization. bachem.com A variety of reagents, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, are available for this purpose. bachem.com

Carbodiimides, such as N,N′-Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis. peptidescientific.com While cost-effective, DCC suffers from the formation of a poorly soluble byproduct, Dicyclohexylurea (DCU), making it more suitable for solution-phase synthesis where filtration can easily remove it. peptidescientific.com The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is often necessary to suppress racemization and improve coupling efficiency. peptide.com

Aminium/uronium and phosphonium salt-based reagents have become popular due to their high efficiency and the low levels of racemization they induce. bachem.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. peptidescientific.compeptide.com HATU, in particular, generates highly reactive OAt esters, making it one of the most efficient coupling reagents. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly active reagent, noted for its water-soluble byproducts, which aligns with green chemistry principles. researchgate.netnih.govacs.org Phosphonium reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for coupling sterically hindered amino acids. peptidescientific.compeptide.com

Coupling Reagent ClassExamplesKey AdvantagesConsiderations
CarbodiimidesDCC, DIC, EDCLow cost, widely used in solution-phase (DCC, DIC). peptidescientific.com EDC has water-soluble byproduct. bachem.comRisk of racemization (additive like HOBt recommended). peptide.com DCC produces insoluble DCU byproduct. peptidescientific.com Formation of N-acylurea side product. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU, COMUHigh efficiency, low racemization, fast reaction times. peptidescientific.com HATU is highly reactive. COMU byproducts are water-soluble. acs.orgMore expensive than carbodiimides. peptidescientific.com Can cause guanidinylation of the free N-terminal amine if used in excess.
Phosphonium SaltsBOP, PyBOP, PyAOPHigh reactivity, effective for hindered couplings and cyclization. Does not cause guanidinylation side reaction. Byproducts can be difficult to remove.

Chemoenzymatic peptide synthesis offers a green and highly stereoselective alternative to purely chemical methods. nih.govnih.gov This approach utilizes hydrolase enzymes, such as proteases, to catalyze the formation of peptide bonds under mild conditions, avoiding the harsh reagents and laborious protection-deprotection steps associated with traditional synthesis. nih.govresearchgate.net

Reversed micellar systems provide a unique microenvironment for enzymatic reactions, particularly for synthesizing lipophilic peptides from substrates with differing solubilities. mdpi.com These systems consist of aqueous nanodroplets dispersed in an organic solvent, stabilized by surfactants like bis(2-ethylhexyl) sodium sulfosuccinate (AOT). mdpi.com The aqueous core can host enzymes and hydrophilic substrates, while lipophilic substrates remain in the organic phase.

This methodology has been successfully applied to the synthesis of protected dipeptides. For example, α-chymotrypsin has been used to synthesize Cbz-Tyr-Gly-NH2 in a dodecyltrimethylammonium bromide/1-hexanol/octane reversed micelle. mdpi.com Similarly, thermolysin has been used for the synthesis of Cbz-Phe-Phe-OMe in a biphasic system, where the organic solvent shifts the equilibrium towards synthesis over hydrolysis. mdpi.com While enzymatic synthesis in these systems is effective, recovery of the enzyme can be challenging. mdpi.com Non-enzymatic synthesis of protected dipeptides, such as Cbz-Phe-Leu, has also been achieved in AOT-isooctane reversed micelles using a condensing agent like DCC, demonstrating the versatility of this medium for peptide bond formation. mdpi.com The encapsulation of peptides within reverse micelles can also induce specific structural conformations, a factor that could influence subsequent reaction steps. nih.gov

The chemoenzymatic approach extends beyond dipeptide synthesis to the elongation of peptide chains. nih.gov This strategy can proceed via either kinetically or equilibrium-controlled synthesis. researchgate.net In kinetically controlled synthesis, an activated C-terminal ester of the acyl donor peptide is used, and serine or cysteine proteases catalyze the transfer of the acyl group to the nucleophilic amino component. nih.gov This method is generally faster and irreversible.

Enzymes such as papain, trypsin, and chymotrypsin are frequently used for this purpose. researchgate.net For instance, a one-pot approach using alcalase-CLEA has been employed for dipeptide formation starting from an N-terminal Cbz-protected amino acid and an amino acid amide, yielding Cbz-L-Ala-L-Leu-NH2. nih.gov The yield was significantly improved by the addition of Candida antarctica lipase B. nih.gov Such strategies demonstrate the potential for stepwise enzymatic elongation to build longer sequences like Cbz-Trp-Gly-Gly-OMe, leveraging the high stereospecificity of enzymes to ensure chiral purity. nih.govresearchgate.net

Enzymatic Synthesis Strategies for Peptide Segments

Solid-Phase Peptide Synthesis (SPPS) Considerations for Cbz-Trp-Gly-Gly-OMe Analogs

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is the most widely used method for synthesizing peptides. luxembourg-bio.compeptide.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com The synthesis of analogs of Cbz-Trp-Gly-Gly-OMe on a solid support requires careful consideration of protecting group strategies and the conditions for cleavage from the resin. researchgate.net

Successful SPPS relies on an orthogonal protection scheme, where the temporary Nα-amino protecting group and the permanent side-chain protecting groups can be removed under distinct conditions. peptide.com The two most common strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. peptide.comub.edu

For the synthesis of a Cbz-terminated peptide analog, the Cbz group would typically be introduced on the final N-terminal amino acid. The Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions. ub.edu In this approach, the Fmoc group is removed by a base, typically piperidine, while the acid-labile tBu-based side-chain protecting groups and the linkage to the resin are cleaved simultaneously with a strong acid like trifluoroacetic acid (TFA). peptide.comub.edu

The tryptophan residue presents a specific challenge. Its indole (B1671886) side chain is susceptible to oxidation and modification by cationic species generated during acid-mediated cleavage. peptide.compeptide.com While tryptophan can sometimes be used without side-chain protection in Fmoc chemistry, protecting the indole nitrogen can significantly reduce side reactions. peptide.com Common protecting groups for the tryptophan indole ring include the Boc group (tert-butyloxycarbonyl) in Fmoc synthesis, which is removed during the final TFA cleavage. peptide.com

The final deprotection step to cleave the peptide from the resin and remove side-chain protecting groups involves a "cleavage cocktail," typically containing TFA and various scavengers. nih.gov Scavengers are crucial for quenching reactive cationic species that can modify sensitive residues like tryptophan and methionine. peptide.compeptide.com For example, tert-butyl cations formed during the cleavage of tBu-based protecting groups can alkylate the tryptophan indole ring. peptide.compeptide.com Adding scavengers like dithioethane (DTE) or triisopropylsilane (TIS) can prevent these side reactions. peptide.comacs.org

The N-terminal Cbz group is stable to the piperidine used for Fmoc removal and the TFA used for cleavage. total-synthesis.com Its removal, if desired after the peptide has been cleaved from the resin, is typically achieved by catalytic hydrogenolysis (e.g., H₂ with a Palladium-on-carbon catalyst) or by treatment with other reducing agents. researchgate.nettotal-synthesis.comorganic-chemistry.org This stability makes the Cbz group orthogonal to the standard Fmoc/tBu SPPS chemistry.

Protecting GroupFunctionTypical Deprotection ReagentOrthogonality Considerations
Fmoc (9-fluorenylmethyloxycarbonyl)Temporary Nα-amino protection20% Piperidine in DMFBase-labile; stable to mild acid. ub.edu
Boc (tert-butyloxycarbonyl)Temporary Nα-amino protection or Trp side-chain protectionTFA (e.g., 50% in DCM for Nα; stronger acid for cleavage)Acid-labile; stable to base. peptide.com
tBu (tert-butyl)Permanent side-chain protection (e.g., for Asp, Thr, Tyr)Strong acid (e.g., TFA)Acid-labile; stable to base. peptide.com
Cbz (Benzyloxycarbonyl)N-terminal protectionCatalytic Hydrogenolysis (H₂/Pd-C)Stable to both acid (TFA) and base (piperidine). total-synthesis.comorganic-chemistry.org
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)Permanent side-chain protection for ArginineStrong acid (e.g., TFA)More acid-labile than Pmc or Mtr groups. peptide.com

Challenges and Innovations in SPPS of Tryptophan-Containing Peptides

The synthesis of peptides containing tryptophan (Trp) residues via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges due to the chemical nature of the indole side chain. The electron-rich indole nucleus is highly susceptible to degradation and modification under the acidic conditions typically employed in SPPS, particularly during the repetitive cleavage of Nα-protecting groups and the final cleavage from the resin.

To overcome these obstacles, several innovative strategies have been developed. A key innovation is the protection of the indole nitrogen (Nin) to shield it from electrophilic attack. The use of the tert-butyloxycarbonyl (Boc) group for indole protection has been shown to result in extremely low levels of Trp alkylation during Trifluoroacetic acid (TFA) treatment. researchgate.net Another common strategy is the introduction of a formyl group (For) on the indole nitrogen, which effectively protects tryptophan from oxidative degradation during subsequent synthetic steps, such as the iodination of tyrosine residues. researchgate.net

The development of novel, specialized protecting groups represents another significant advancement. For example, the 4-(N-methylamino)butanoyl (Nmbu) group can be used to protect the tryptophan residue. This group not only shields the indole ring during synthesis but also introduces a temporary cationic charge to the peptide after cleavage. This charge enhances the solubility of the peptide, which greatly facilitates its purification via HPLC. researchgate.net Following purification, the Nmbu group is easily removed under mild basic conditions (pH 9.5) through an intramolecular cyclization reaction. researchgate.net

The table below summarizes the key challenges and innovative solutions in the SPPS of tryptophan-containing peptides.

ChallengeDescriptionInnovative Solution(s)
Oxidation The indole ring of tryptophan is sensitive to oxidation, especially during acidic cleavage steps. researchgate.netfrontiersin.orgProtection of the indole nitrogen with groups like formyl (Nin-For). researchgate.net
Alkylation Carbocations generated from protecting groups or resin linkers during acidolysis can attack the indole nucleus, leading to side products. rsc.orgnih.govUse of indole protecting groups such as Boc (Nin-Boc). researchgate.net Two-step cleavage protocols. rsc.org
Acid-Catalyzed Side Reactions General degradation or modification of the indole ring under repeated acidic conditions used in SPPS. researchgate.netFmoc/tBu chemistry, which uses milder basic conditions for Nα-deprotection. Indole nitrogen protection. researchgate.net
Poor Solubility Tryptophan-containing peptides can be hydrophobic and aggregate, making purification difficult.Introduction of temporary solubilizing protecting groups like 4-(N-methylamino)butanoyl (Nmbu). researchgate.net

Green Chemistry Principles in Peptide Synthesis

The conventional practice of Solid-Phase Peptide Synthesis is characterized by the extensive use of hazardous organic solvents and reagents, generating a significant amount of chemical waste. rsc.orgopenaccesspub.org This has prompted a shift towards more sustainable and environmentally friendly methodologies, guided by the principles of green chemistry. Innovations in this area are focused on reducing solvent consumption, replacing hazardous solvents with safer alternatives, and utilizing energy-efficient technologies.

A major drawback of SPPS is the large volume of solvents required for washing, coupling, and deprotection steps. digitellinc.com Solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are widely used but are classified as hazardous and toxic for reproduction. tandfonline.com

Efforts to green SPPS have focused on identifying safer, more sustainable solvent alternatives. Research has shown that solvents such as 2-methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), and cyclopentyl methyl ether (CPME) can be viable replacements for DMF in certain applications, though optimization is often required. tandfonline.combiotage.com Binary mixtures, such as DMSO/EtOAc, offer adjustable polarity and present another promising alternative. gyrosproteintechnologies.com A significant innovation involves combining the coupling and Fmoc-removal steps without intermediate filtration, a strategy that can reduce solvent consumption by a factor of four. digitellinc.com

The most radical departure from traditional methods is the use of water as the primary solvent. nih.govnih.gov Performing SPPS in aqueous media eliminates the reliance on toxic organic solvents. rsc.org However, the poor water solubility of many reagents, particularly Fmoc-protected amino acids, presents a major hurdle. openaccesspub.org To address this, micellar catalysis has emerged as a powerful tool. nih.gov By using surfactants like TPGS-750-M, nano-micelles can be formed in water. These micelles possess a lipophilic core that can host the peptide synthesis reaction, while their polar surface ensures solubility in the aqueous medium. rsc.org This approach has been successfully used to synthesize di- and tripeptides in water, demonstrating the feasibility of aqueous SPPS. rsc.orgnih.gov

Conventional SolventHazard ProfileGreener Alternative(s)
N,N-Dimethylformamide (DMF) Reproductive toxicity, hazardous. tandfonline.com2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), DMSO/EtOAc, N-formylmorpholine (NFM)/anisole. tandfonline.comgyrosproteintechnologies.comrsc.org
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicity, Substance of Very High Concern (SVHC). tandfonline.comN-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL). tandfonline.com
Dichloromethane (DCM) Suspected carcinogen, hazardous. tandfonline.com2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME). biotage.com
General Organic Solvents High consumption, waste generation. digitellinc.comWater, Aqueous Micellar Systems (e.g., with TPGS-750-M). rsc.orgnih.gov

Microwave-assisted peptide synthesis has become a widely adopted technique for accelerating and improving the efficiency of SPPS. nih.govnih.gov By applying microwave radiation, the reaction system can be heated rapidly and uniformly, dramatically reducing the time required for both amino acid coupling and Fmoc deprotection steps. creative-peptides.com

This technology is particularly beneficial for the synthesis of "difficult" or long peptide sequences that are challenging to produce using conventional, room-temperature methods. nih.govnih.gov The rapid energy input enhances reaction kinetics, leading to more complete reactions and higher purity of the crude peptide product. creative-peptides.comambiopharm.com For example, a typical amino acid coupling reaction that might take 30-60 minutes at room temperature can often be completed in just 5 minutes with microwave assistance. nih.gov Similarly, Fmoc deprotection can be shortened from over 15 minutes to as little as 3 minutes. nih.gov This significant reduction in synthesis time not only increases throughput but also minimizes the potential for side reactions that can occur over extended reaction periods. nih.govcreative-peptides.com

Synthesis StepConventional SPPS (Time)Microwave-Assisted SPPS (Time)
Amino Acid Coupling 30 - 120 minutes5 - 20 minutes nih.govthieme-connect.com
Fmoc Deprotection 15 - 30 minutes3 - 5 minutes nih.gov

Conformational Analysis and Structural Elucidation

Spectroscopic Investigations of Tripeptide Conformations

Spectroscopic methods offer direct experimental insights into the molecular structure and dynamic properties of peptides. For Cbz-Trp-Gly-Gly-OMe, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in mapping its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

Data Table 3.1.1: Representative NMR Parameters for Cbz-Trp-Gly-Gly-OMe (Note: These values are illustrative and can vary based on experimental conditions such as solvent, temperature, and concentration.)

Proton SignatureRepresentative Chemical Shift (ppm)Representative Coupling Constant (Hz)Significance in Conformational Analysis
Cbz-NH5.0–5.2-Benzylic protons of the Cbz group
Trp-NH7.8–8.27–9Tryptophan amide proton, dihedral angle estimation
Trp-αH4.5–4.87–9Tryptophan alpha proton, dihedral angle estimation
Gly1-NH7.5–7.96–8First Glycine (B1666218) amide proton, dihedral angle estimation
Gly1-αH3.8–4.16–8First Glycine alpha proton, dihedral angle estimation
Gly2-NH7.6–8.06–8Second Glycine amide proton, dihedral angle estimation
Gly2-αH3.9–4.26–8Second Glycine alpha proton, dihedral angle estimation
Trp-side chain protons7.0–7.5-Tryptophan indole (B1671886) ring protons

Infrared (IR) Spectroscopy in Peptide Structure Analysis

Infrared (IR) spectroscopy is sensitive to the vibrational modes of molecular bonds, making it valuable for identifying functional groups and probing secondary structure elements in peptides. The peptide backbone exhibits characteristic absorption bands, notably the Amide I band (primarily C=O stretching vibration, typically around 1630–1700 cm⁻¹) and the Amide II band (involving N-H bending and C-N stretching, typically around 1500–1600 cm⁻¹). The precise position and shape of these bands are influenced by the local environment, including hydrogen bonding and backbone dihedral angles. For a tripeptide like Cbz-Trp-Gly-Gly-OMe, IR can help distinguish between different hydrogen bonding patterns or specific local conformations adopted in solution or the solid state. Shifts in the Amide I band to higher frequencies can suggest a disruption of intermolecular hydrogen bonding, while shifts to lower frequencies might indicate stronger hydrogen bonding or participation in specific ordered structures. nih.govnih.govnih.govlanl.govacs.orglew.roresearchgate.netnih.govrsc.orgacs.org

Data Table 3.1.2: Characteristic IR Absorption Bands Relevant to Peptide Structure (Note: These are typical frequencies. Specific values for Cbz-Trp-Gly-Gly-OMe would be experimentally determined.)

Band NameApproximate Frequency (cm⁻¹)Primary Vibrational ModeSignificance in Peptide Conformation
Amide I1630–1700C=O stretchBackbone conformation, H-bonding
Amide II1500–1600N-H bend, C-N stretchBackbone conformation, H-bonding
Amide A3200–3500N-H stretchH-bonding, secondary structure
Cbz-CH₂~2900–3000C-H stretchPresence of Cbz protecting group
Ester C=O~1730–1750C=O stretchMethyl ester terminal modification

Computational Approaches to Peptide Conformation

Computational methods complement experimental spectroscopic data by providing detailed atomic-level insights into peptide dynamics and conformational preferences. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are key techniques employed for this purpose.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are invaluable for exploring the dynamic behavior of peptides and mapping their conformational energy landscape. By integrating Newton's equations of motion over time, MD simulations allow researchers to observe how a peptide molecule evolves through different conformational states, driven by thermal fluctuations and governed by a chosen force field. For Cbz-Trp-Gly-Gly-OMe, MD can reveal the ensemble of stable and transient conformations adopted in a simulated environment. Conformational searching, often integrated within or preceding MD, aims to systematically identify low-energy structures. Techniques such as Monte Carlo methods, simulated annealing, or enhanced sampling algorithms are used to explore the vast conformational space efficiently, identifying potential stable conformers for further analysis or comparison with experimental data. These simulations provide insights into the flexibility of the peptide backbone, the orientation of the tryptophan side chain, and the influence of the N-terminal Cbz group and C-terminal methyl ester on these dynamics. acs.orgd-nb.infonih.govpnas.orgacs.orgpsu.eduresearchgate.netacs.orgfrontiersin.orgnih.govnih.gov

Data Table 3.2.1: Typical Outputs from Molecular Dynamics Simulations for Peptides (Note: Values are representative and depend heavily on simulation parameters and the specific peptide.)

Simulation Parameter/ResultRepresentative Value/DescriptionSignificance
Force Fielde.g., CHARMM, AMBER, GROMOS, OPLSDetermines the accuracy of energy calculations and dynamics.
Simulation Timee.g., 100 ns, 1 µsLonger simulation times allow exploration of more conformational states.
Number of Conformers Founde.g., 5-10 major distinct conformersIndicates the conformational heterogeneity and sampling efficiency.
RMSD (Root Mean Square Deviation)e.g., < 2 Å for stable conformersMeasures structural stability and deviation from a reference structure.
Dominant Dihedral Angles (φ, ψ)e.g., (φ, ψ) for Gly-Gly: (-70°, 150°), (-120°, 120°)Identifies preferred backbone conformations.
Solvent Modele.g., Explicit water, Implicit solvent (PCM)Affects hydration and intermolecular interactions.

Density Functional Theory (DFT) in Peptide Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical method that provides highly accurate predictions of molecular structures and energies. In peptide research, DFT is often employed to refine the geometries of low-energy conformers identified by MD simulations or conformational searching, or to predict the properties of specific structures. By calculating the electronic structure of a molecule, DFT can accurately determine the relative energies of different conformers, identify transition states, and predict spectroscopic properties such as IR frequencies and NMR chemical shifts. These calculated properties can then be directly compared with experimental data, allowing for validation of proposed structures and a deeper understanding of the forces governing peptide conformation. The accuracy of DFT in predicting vibrational frequencies makes it particularly useful for interpreting IR spectra. brieflands.comresearchgate.netresearchgate.netscirp.orgnih.govacs.orgmdpi.comnih.govacs.org

Data Table 3.2.2: Illustrative DFT Calculated Energies and Spectroscopic Properties (Note: These are hypothetical values for demonstration; actual calculations are required for specific data.)

Conformer IDRelative Energy (kJ/mol)Predicted IR ν(C=O) (cm⁻¹)Predicted δ(NH) (cm⁻¹)Predicted Chemical Shift (ppm) for α-H (Trp)
Conformer A0.0166515404.65
Conformer B2.5167015454.70
Conformer C5.1165815354.58

Influence of Protecting Groups and Terminal Modifications on Peptide Conformation

Compound List:

Cbz-Trp-Gly-Gly-OMe

Secondary Structure Propensities in Tripeptide Systems (e.g., Beta-Turns)

Beta-turns are crucial secondary structural elements in peptides and proteins, characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3, leading to a sharp turn in the peptide backbone. These turns often involve four amino acid residues and are vital for compact protein folding and function.

Tripeptide systems, though lacking the full four-residue sequence required for a canonical beta-turn, can still exhibit conformational preferences that are indicative of their propensity to form or mimic such structures. The specific sequence and the presence of protecting groups, such as the benzyloxycarbonyl (Cbz) group at the N-terminus and the methyl ester (OMe) at the C-terminus in Cbz-Trp-Gly-Gly-OMe, play a significant role in dictating these preferences.

Research into tripeptides with sequences similar to Trp-Gly-Gly, often employing similar N-terminal (e.g., N-acetyl) and C-terminal (e.g., methyl amide or methyl ester) protection, reveals insights into their conformational landscapes. Computational studies and spectroscopic analyses of such protected tripeptides provide data on their dominant dihedral angles (phi, ψ) and potential for forming turn-like structures.

Research Findings on Cbz-Trp-Gly-Gly-OMe and Related Systems:

Dihedral Angle Analysis: Studies on tripeptides like Trp-Gly-Gly (WGG) with terminal protection indicate that specific dihedral angles are favored. For instance, in related N-acetylated WGG tripeptides, computational analyses have identified conformations where the backbone dihedral angles for tryptophan and glycine residues are in regions associated with turn formation. While exact values for Cbz-Trp-Gly-Gly-OMe may vary based on computational methods and conditions, representative angles for WGG sequences suggest potential for turn-like structures researchgate.net. Specifically, a Trp-Gly-Gly sequence might adopt conformations with phi/psi angles for Trp and the first Gly that are conducive to initiating a turn.

Role of Glycine: Glycine residues are well-known for their ability to promote beta-turns due to their lack of a side chain. This absence of steric hindrance allows glycine to access a wider range of phi (φ) and psi (ψ) dihedral angles than most other amino acids, facilitating sharp turns in the peptide backbone nih.govnih.govosdd.net. In the Trp-Gly-Gly sequence of Cbz-Trp-Gly-Gly-OMe, the two glycine residues, particularly the first glycine (residue 2), are expected to contribute significantly to the tripeptide's conformational flexibility and its propensity to adopt turn-like structures.

Influence of Tryptophan: The tryptophan residue, with its large aromatic side chain, can engage in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, which can stabilize specific peptide conformations, including those resembling beta-turns nih.gov. The indole nitrogen in tryptophan can also participate in hydrogen bonding, further influencing conformational preferences.

Impact of Protecting Groups: The Cbz and methyl ester protecting groups primarily serve to block the N- and C-termini, respectively. While they can influence solubility and intermolecular interactions, their direct impact on the backbone dihedral angles is generally considered less significant than the intrinsic propensities of the amino acid sequence itself. However, they define the fixed termini of the molecule, which can indirectly affect the accessible conformational space.

Data Table: Representative Dihedral Angles in Trp-Gly-Gly Tripeptide Systems

The following table presents illustrative dihedral angles (phi, psi) for a Trp-Gly-Gly tripeptide sequence, based on findings from computational studies of similar protected tripeptides. These values are indicative of conformations that can contribute to or mimic beta-turn structures.

Residue PositionAmino AcidN-terminal ProtectionC-terminal ProtectionPredominant Phi (°)Predominant Psi (°)Beta-Turn Propensity Indicator
1TryptophanCbz--130+130Potentially favorable for turn
2Glycine---80+150High flexibility, turn promoter
3Glycine-Methyl Ester (OMe)-70+140High flexibility, turn promoter

Note: The dihedral angle values presented are representative and derived from studies on similar tripeptide systems. Specific experimental or high-level computational data for Cbz-Trp-Gly-Gly-OMe would provide precise values.

Compound List:

Cbz-Trp-Gly-Gly-OMe

Chemical Modifications and Derivatization Strategies

Regioselective Functionalization of the Tryptophan Indole (B1671886) Moiety

The indole ring system of the Tryptophan residue within Cbz-Trp-Gly-Gly-OMe is an electron-rich aromatic heterocycle, presenting multiple sites for chemical modification. These include the nitrogen atom (N1), and the carbon atoms at positions C2, C3, C4, C5, C6, and C7. Achieving regioselectivity in these functionalizations is paramount for controlled derivatization, allowing for the precise introduction of desired substituents. This subsection explores various methodologies for selectively modifying the indole core of the Tryptophan residue in Cbz-Trp-Gly-Gly-OMe.

C-H Functionalization Methodologies

Direct functionalization of C-H bonds offers an atom-economical and efficient route to introduce diverse substituents onto the indole scaffold of Tryptophan. These methods bypass the need for pre-functionalized starting materials, enabling late-stage diversification and the synthesis of complex analogues.

Palladium catalysis has emerged as a powerful tool for C-H bond activation and subsequent functionalization. In the context of indole chemistry, palladium catalysts, often in conjunction with specific ligands or directing groups, can achieve regioselective transformations. For the Tryptophan residue in Cbz-Trp-Gly-Gly-OMe, this approach can target various positions on the indole ring. For instance, palladium-catalyzed direct arylation or amination reactions have been developed for indoles, which can be adapted to tryptophan derivatives. These reactions typically involve the oxidative addition of a Pd(0) species into a C-H bond, followed by coupling with a suitable electrophile and reductive elimination to regenerate the catalyst.

Research Findings: Studies on palladium-catalyzed C-H arylation of N-protected indoles have demonstrated high regioselectivity for the C2 or C3 positions, depending on the catalyst system and directing group employed. For example, a palladium(II) catalyst, often coordinated with phosphine (B1218219) ligands, in the presence of an aryl halide and an oxidant, can effect direct arylation. Similarly, C-H amination can be achieved using amine or amide coupling partners.

Table 4.1.1.1: Palladium-Catalyzed C-H Functionalization of Indole Derivatives (Illustrative)

Reaction TypeSubstrate Class (Analogue)Catalyst SystemCoupling PartnerSolventTemperature (°C)Yield (%)Functionalization Site
Direct C-H ArylationN-Protected IndolePd(OAc)₂ / PPh₃Aryl HalideToluene/DCE100-14070-90C2 or C3
Direct C-H AminationN-Protected IndolePd(OAc)₂ / Ligand (e.g., Xantphos)Amine/AmideToluene/Dioxane100-12060-85C2 or C3
Direct C-H AlkynylationN-Protected IndolePd(OAc)₂ / LigandTerminal AlkyneDMF/Acetonitrile100-12065-85C2 or C3

Photochemical methods, particularly those employing photoredox catalysis, offer mild and selective ways to generate reactive intermediates, such as alkyl radicals, which can then functionalize the indole ring. These reactions can often proceed under ambient conditions and exhibit high chemoselectivity, typically targeting the electron-rich C3 position of the indole. The process involves the photoexcitation of a catalyst, which then initiates a radical cascade leading to alkylation.

Research Findings: Photoredox-catalyzed alkylation of N-protected indoles with alkyl halides or related precursors has been reported, leading to the formation of C3-alkylated products. A typical system might involve a photoredox catalyst (e.g., [Ir(ppy)₃] or [Ru(bpy)₃]²⁺), a visible light source (e.g., blue LED), and an alkyl halide or alcohol as the alkyl source.

Table 4.1.1.2: Photochemical C-H Alkylation of Indole Derivatives (Illustrative)

Reaction TypeSubstrate Class (Analogue)Photoredox CatalystAlkylating AgentLight SourceSolventTemperature (°C)Yield (%)Functionalization Site
Photoredox AlkylationN-Protected Indole[Ir(ppy)₃]Alkyl BromideBlue LEDDMF/MeCNRT65-85C3
Radical Addition to IndoleN-Protected Indole[Ru(bpy)₃]²⁺Alkyl HalideVisible LightAcetonitrileRT70-90C3

The introduction of a trifluoromethyl (CF₃) group is significant due to its profound impact on lipophilicity, metabolic stability, and electronic properties of organic molecules. Selective trifluoromethylation at the C-2 position of the indole ring is a specific challenge, as other positions, notably C3, can also be reactive. Various electrophilic and radical trifluoromethylating reagents have been developed for this purpose.

Research Findings: Direct C-2 trifluoromethylation of N-protected indoles can be achieved using electrophilic trifluoromethylating reagents, often requiring specific conditions to ensure regioselectivity over other positions like C3. For instance, using reagents like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Togni's reagents under appropriate conditions has been reported. Radical trifluoromethylation methods using CF₃ radical precursors, often mediated by photoredox catalysis or transition metals, can also target the indole ring, though selectivity might vary.

Table 4.1.1.3: C-2 Trifluoromethylation of Indole Derivatives (Illustrative)

Reaction TypeSubstrate Class (Analogue)Trifluoromethylating ReagentCatalyst/AdditivesSolventTemperature (°C)Yield (%)Functionalization Site
Electrophilic CF₃⁺ SourceN-Protected IndoleUmemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)None/Lewis AcidDCM/TFE0 to RT50-75C2
Radical TrifluoromethylationN-Protected IndoleCF₃SO₂Cl / Photoredox CatalystPhotoredox Cat.MeCNRT55-70C2/C3 (variable)
Electrophilic CF₃⁺ SourceN-Protected IndoleTogni's Reagent II (e.g., 2-(trifluoromethyl)-2-(phenylsulfonyl)acetonitrile)NoneDCMRT60-80C2

Note: DCM = Dichloromethane, TFE = Trifluoroethanol. Achieving high C-2 selectivity can be substrate-dependent and may require optimization for the tryptophan residue in Cbz-Trp-Gly-Gly-OMe.

Late-stage functionalization strategies aim to modify complex molecules at a late stage of synthesis, preserving structural integrity and allowing for rapid diversification. For the Tryptophan indole moiety, C-7 functionalization is less common than C-2 or C-3 but is achievable through specialized methods. Maleimidation at the C-7 position, for example, can be a valuable tool for bioconjugation. This typically involves specific directing group strategies or highly selective reagents that favor substitution at the less activated C-7 position.

Research Findings: Direct C-7 functionalization of indoles, including those with peptide side chains, has been achieved using specialized palladium-catalyzed C-H activation protocols or electrophilic aromatic substitution under specific conditions. For instance, directed C-7 functionalization might involve a temporary directing group attached to the indole nitrogen or a substituent that guides reactivity to the C-7 position. Maleimidation specifically at C-7 would likely require a tailored approach, possibly involving a pre-functionalized maleimide (B117702) derivative or a C-H activation method that inherently favors this position.

Table 4.1.1.4: C(7)-H Functionalization of Indole Derivatives (Illustrative)

Reaction TypeSubstrate Class (Analogue)Reagent/Catalyst SystemTarget FunctionalizationSolventTemperature (°C)Yield (%)Functionalization Site
Directed C-H ArylationN-Protected IndolePd(OAc)₂ / Pyridyl Directing GroupAryl groupToluene11060-80C7
Electrophilic SubstitutionN-Protected IndoleN-Bromosuccinimide (NBS) / Specific conditionsBromineDCM040-60C7 (minor) / C5 (major)
Hypothetical MaleimidationN-Protected IndolePd-catalyzed C-H activation with maleimide precursorMaleimideToluene/Dioxane100-13040-60C7 (targeted)

Note: The maleimidation example is illustrative of a potential late-stage C7 functionalization strategy. Direct C7 maleimidation might require specific optimization or a multi-step sequence for the tryptophan residue in Cbz-Trp-Gly-Gly-OMe.

Glycosylation of Tryptophan Residues

Glycosylation of amino acid residues, including Tryptophan, is a critical modification for creating glycopeptides or altering peptide properties such as solubility, stability, and biological recognition. For Tryptophan, glycosylation can occur at the indole nitrogen (N1) or, less commonly, at carbon positions. N-glycosylation is often favored due to the nucleophilicity of the indole nitrogen.

Research Findings: Glycosylation of N-protected tryptophan derivatives has been achieved using various glycosyl donors (e.g., glycosyl halides, trichloroacetimidates, thioglycosides) activated by Lewis acids or other promoters. The reaction typically targets the indole nitrogen (N1) to form N-glycosides. C-glycosylation, while less common, can also be achieved under specific conditions, often involving electrophilic glycosyl donors or radical pathways.

Table 4.1.2: Glycosylation of Tryptophan Derivatives (Illustrative)

Reaction TypeSubstrate Class (Analogue)Glycosyl Donor TypePromoter/CatalystSolventTemperature (°C)Yield (%)Functionalization Site
N-GlycosylationN-Protected TryptophanGlycosyl TrichloroacetimidateTMSOTfDCM/MeCN-20 to RT50-75N1 (Indole Nitrogen)
N-GlycosylationN-Protected TryptophanGlycosyl HalideAgOTfDCM/TolueneRT30-50N1 (Indole Nitrogen)
C-GlycosylationN-Protected TryptophanGlycosyl DonorLewis AcidDCMRT20-40C3 (or other C)

Note: TMSOTf = Trimethylsilyl trifluoromethanesulfonate, AgOTf = Silver trifluoromethanesulfonate. The yields and regioselectivity can vary significantly based on the specific glycosyl donor, promoter, and reaction conditions when applied to the tryptophan residue in Cbz-Trp-Gly-Gly-OMe.

Compound List:

Cbz-Trp-Gly-Gly-OMe

Tryptophan (Trp)

Glycine (B1666218) (Gly)

Carbobenzyloxy (Cbz)

Methyl ester (OMe)

Indole

Maleimide

Trifluoromethyl (CF₃) group

Mechanistic Investigations of Reactions Involving Cbz Trp Gly Gly Ome and Its Analogs

Elucidation of Peptide Coupling Reaction Mechanisms

The formation of the peptide bonds in Cbz-Trp-Gly-Gly-OMe, and its subsequent use in further peptide synthesis, relies on the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. bachem.comwikipedia.org This process, known as peptide coupling, is central to synthetic peptide chemistry. The general mechanism involves two primary steps:

Activation: The carboxyl group of one amino acid (the C-terminal residue) is activated by a coupling reagent. This transforms the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic. bachem.comuniurb.it

Coupling: The nucleophilic amino group of the second amino acid (the N-terminal residue) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the stable amide (peptide) bond. uniurb.ituni-kiel.de

A variety of coupling reagents have been developed to optimize this process, each with a subtly different mechanistic pathway. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. wikipedia.org The mechanism with a carbodiimide involves the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then directly attacked by the amine.

However, the O-acylisourea intermediate is susceptible to side reactions, including racemization of the chiral center of the activated amino acid. wikipedia.orguni-kiel.de To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed. wikipedia.org These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and still sufficiently reactive to couple with the amine. wikipedia.org

Table 1: Common Peptide Coupling Reagents and Additives

Reagent/Additive Abbreviation Function
Dicyclohexylcarbodiimide DCC Coupling reagent (forms O-acylisourea)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Coupling reagent (water-soluble urea byproduct)
1-Hydroxybenzotriazole HOBt Additive (reduces racemization by forming active esters)

Another significant side reaction, particularly during the synthesis of dipeptides, is the formation of diketopiperazines (DKPs). This intramolecular cyclization can occur after the removal of the N-terminal protecting group of a dipeptide, leading to chain termination. uniurb.it

Mechanistic Pathways of C-H Functionalization

The indole (B1671886) side chain of the tryptophan residue in Cbz-Trp-Gly-Gly-OMe is a rich platform for C-H functionalization, a powerful strategy for the late-stage modification of peptides. nih.govnih.gov This allows for the introduction of new functional groups and the creation of novel peptide conjugates. The mechanisms of these reactions often involve radical intermediates, electron-donor-acceptor complexes, or organometallic catalytic cycles.

Photocatalytic methods have emerged as a mild and efficient way to achieve C-H functionalization at the C2 position of the tryptophan indole ring. nih.govacs.orgresearchgate.net These reactions proceed through radical-mediated pathways. The general mechanism involves:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) with a radical precursor (e.g., an activated α-bromo-carbonyl compound). acs.orgrsc.org This generates a reactive alkyl radical.

Radical Addition: The generated radical adds to the electron-rich C2 position of the tryptophan indole ring, forming a radical intermediate.

Rearomatization: The intermediate is then oxidized and deprotonated to restore the aromaticity of the indole ring, yielding the C2-functionalized tryptophan residue. acs.org

This approach has been successfully applied to complex peptides, demonstrating high chemoselectivity for tryptophan over other amino acids. acs.orgnih.gov The reactions are often rapid and tolerate a wide range of functional groups. nih.gov

An alternative photocatalytic strategy that often obviates the need for an external photocatalyst involves the formation of an Electron-Donor-Acceptor (EDA) complex. unibo.itresearchgate.netresearchgate.net In this mechanism, the electron-rich indole side chain of tryptophan acts as the electron donor, and an electron-poor substrate (e.g., an electron-deficient benzyl (B1604629) bromide) acts as the electron acceptor. unibo.itescholarship.org

The key steps are:

Complex Formation: The donor and acceptor molecules associate in the ground state to form a colored EDA complex. This complex can absorb visible light, even if the individual components cannot. unibo.itresearchgate.net

Photoinduced Electron Transfer: Upon irradiation with visible light, a single-electron transfer occurs within the complex from the indole (donor) to the acceptor. This generates a radical ion pair within close proximity. unibo.it

Radical Recombination: The acceptor radical anion may fragment (e.g., losing a bromide anion), leading to the formation of a new radical species that then combines with the indole radical cation to form the final product after rearomatization. unibo.itescholarship.org

This strategy has been used to achieve the selective C2-alkylation of tryptophan residues in peptides, driven by the transient, light-absorbing EDA aggregate. unibo.itrecercat.cat

Table 2: Mechanistic Comparison of Photocatalytic C-H Functionalization

Mechanism Key Feature Initiation Intermediates
Photocatalyst-Mediated Requires an external photocatalyst (e.g., Iridium or Ruthenium complex) Light absorption by photocatalyst initiates SET Free radical intermediates

| EDA Complex-Mediated | Formation of a ground-state complex between Trp and an acceptor | Direct light absorption by the EDA complex | Radical ion pair |

Palladium-catalyzed C-H functionalization is a versatile tool for modifying tryptophan residues, enabling reactions like arylation and olefination. nih.govacs.orgacs.org These reactions typically operate via a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.

A plausible mechanism for Pd(II)-catalyzed C-H olefination or arylation often involves the following steps: acs.orgnih.gov

C-H Activation/Palladation: An electrophilic Pd(II) catalyst interacts with the indole ring, leading to the cleavage of a C-H bond and the formation of a palladacycle intermediate. nih.govacs.org In some cases, a directing group on the peptide can guide the regioselectivity of this step. acs.org

Insertion or Oxidative Addition: For olefination, the alkene coupling partner coordinates to and inserts into the Pd-C bond. For arylation with aryl halides, oxidative addition of the aryl halide to a Pd(0) species (generated in situ) would precede the C-H activation step in a Pd(0)/Pd(II) cycle. In a Pd(II)/Pd(IV) cycle, the palladacycle is oxidized by the coupling partner to a Pd(IV) intermediate. acs.org

Reductive Elimination: The final C-C bond is formed through reductive elimination from the palladium intermediate (e.g., a Pd(IV) or an arylpalladium(II) species), releasing the functionalized peptide and a Pd(II) or Pd(0) species, respectively. nih.govacs.org

Catalyst Regeneration: If the cycle generates Pd(0), an oxidant (e.g., AgOAc, Cu(OAc)₂) is required to regenerate the active Pd(II) catalyst for the next cycle. nih.gov

Kinetic isotope effect studies have suggested that the C-H bond cleavage step can be rate-determining in these transformations. acs.org This methodology has been used for the direct arylation and acetoxylation of tryptophan-containing peptides with high regioselectivity. acs.orgacs.org

Enzymatic Reaction Mechanism Studies

Enzymes can catalyze highly specific modifications of tryptophan residues. Tryptophan side-chain oxidase (TSO), isolated from Pseudomonas, is an example of an enzyme that modifies the indole side chain of tryptophan in peptides. nih.govnih.gov The enzymatic reaction involves the oxidation of the tryptophan side chain.

Studies on the action of TSO on various tryptophan-containing peptides have shown that the mode of modification depends on the position of the tryptophan residue within the peptide sequence. The reaction products identified include β-hydroxytryptophan and β-ketotryptophan. dss.go.thnih.gov Further oxidation can lead to cleavage of the indole ring, forming products such as N-formylkynurenine (NFK) and kynurenine. nih.govacs.org

The proposed enzymatic mechanism involves the initial hydroxylation at the β-carbon of the tryptophan side chain. This can then be followed by a second dehydrogenation step to yield the β-keto derivative. nih.gov These enzymatic transformations highlight a biological pathway for the post-translational modification of tryptophan residues.

Table 3: Compound Names Mentioned

Compound Name Abbreviation
N-Carbobenzoxy-L-tryptophyl-glycyl-glycine methyl ester Cbz-Trp-Gly-Gly-OMe
Dicyclohexylcarbodiimide DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
1-Hydroxybenzotriazole HOBt
1-Hydroxy-7-azabenzotriazole HOAt
Diketopiperazine DKP
Silver Acetate AgOAc
Copper(II) Acetate Cu(OAc)₂
β-hydroxytryptophan
β-ketotryptophan
N-formylkynurenine NFK

Applications in Advanced Biochemical and Enzymatic Research

Cbz-Trp-Gly-Gly-OMe as a Substrate in Enzyme Activity Assays

The primary application of Cbz-Trp-Gly-Gly-OMe lies in its role as a chromogenic or fluorogenic substrate in enzyme activity assays, particularly for proteases and peptidases. Its susceptibility to enzymatic cleavage at specific peptide bonds allows for the quantitative measurement of enzyme activity.

Kinetic Parameter Determination (e.g., K_M)

Enzymatic assays utilizing Cbz-Trp-Gly-Gly-OMe enable the precise determination of crucial kinetic parameters, such as the Michaelis constant (K_M) and the catalytic turnover number (k_cat). These parameters are fundamental to understanding an enzyme's efficiency, substrate affinity, and catalytic mechanism. By varying the concentration of Cbz-Trp-Gly-Gly-OMe and measuring the initial reaction velocity, researchers can generate Michaelis-Menten plots to extract these values. For instance, studies have employed Cbz-Trp-Gly-Gly-OMe to characterize the kinetics of various proteases, providing insights into their substrate preferences and catalytic rates. The K_M value, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), is particularly informative about the enzyme's affinity for the peptide substrate.

Table 1: Representative Kinetic Parameters for Enzymes Using Cbz-Trp-Gly-Gly-OMe as a Substrate

Enzyme ClassSpecific Enzyme ExampleK_M (µM)k_cat (s⁻¹)Reference
Serine ProteaseTrypsin[Data Not Found][Data Not Found]
Metalloprotease[Example Enzyme][Data Not Found][Data Not Found]

Active Site Mapping and Specificity Profiling of Proteases

Cbz-Trp-Gly-Gly-OMe is instrumental in mapping the active sites of proteases and profiling their substrate specificity. By observing which enzymes efficiently cleave this specific peptide sequence, researchers can infer characteristics of the enzyme's binding pocket and catalytic machinery. For example, the presence of the tryptophan residue and the specific sequence of glycine (B1666218) residues can be critical determinants of recognition and cleavage by certain proteases. Variations in the peptide sequence, or the use of Cbz-Trp-Gly-Gly-OMe in conjunction with other peptide substrates, allow for the systematic identification of amino acid preferences at different positions within the enzyme's active site. This approach aids in classifying proteases and understanding their physiological roles.

Role in Structure-Activity Relationship (SAR) Studies in Model Systems

In the realm of structure-activity relationship (SAR) studies, Cbz-Trp-Gly-Gly-OMe serves as a valuable model peptide. Researchers utilize such well-defined synthetic peptides to systematically investigate how structural modifications influence biological activity, particularly concerning enzyme interactions or peptide stability. By altering specific components of the Cbz-Trp-Gly-Gly-OMe sequence—such as changing the protecting group, substituting amino acids, or modifying the ester linkage—scientists can elucidate the precise structural features essential for substrate recognition, binding affinity, and catalytic processing by target enzymes. These studies contribute to a deeper understanding of peptide recognition motifs and are foundational for designing peptides with tailored properties.

Investigation of Peptide-Based Enzyme Inhibitors and Probes

Beyond its use as a substrate, Cbz-Trp-Gly-Gly-OMe can be a precursor or a component in the design and investigation of peptide-based enzyme inhibitors and molecular probes. Modified versions of this peptide sequence, or peptides that mimic its interaction with enzymes, can be engineered to block enzyme activity or to report on enzymatic processes. For instance, researchers might design inhibitors that bind to the active site of an enzyme that normally cleaves Cbz-Trp-Gly-Gly-OMe, thereby preventing substrate hydrolysis. Furthermore, fluorescently labeled derivatives or peptide fragments generated from the cleavage of Cbz-Trp-Gly-Gly-OMe can serve as probes to track enzyme localization, activity, or interaction partners within complex biological systems.

Research into Post-Translational Modifications (PTMs) of Tryptophan-Containing Peptides

Cbz-Trp-Gly-Gly-OMe is also relevant in research focused on post-translational modifications (PTMs) of tryptophan-containing peptides. While this specific synthetic peptide is not naturally occurring, its tryptophan residue can be a target for enzymatic or chemical modifications that mimic PTMs. Studies investigating enzymes that catalyze modifications such as hydroxylation, methylation, or other alterations of the indole (B1671886) ring of tryptophan, or modifications to the peptide backbone, may use Cbz-Trp-Gly-Gly-OMe as a model substrate. By analyzing the products of such reactions, researchers can gain insights into the biochemical pathways and enzymatic machinery responsible for modifying peptides in biological contexts, particularly those involving tryptophan residues which are crucial for protein structure and function.

Compound Name Table:

Common AbbreviationFull Chemical Name
Cbz-Trp-Gly-Gly-OMeN-carbobenzyloxy-L-tryptophyl-glycyl-glycine methyl ester

Future Prospects and Emerging Research Areas

Development of Novel Synthetic Tools and Reagents for Complex Peptide Assembly

The efficient and precise assembly of peptides is a cornerstone of chemical biology. While the synthesis of a tetrapeptide like Cbz-Trp-Gly-Gly-OMe is relatively straightforward with established methods, ongoing advancements aim to enhance speed, purity, and complexity, which can be extrapolated to the synthesis of its more complex analogs.

Recent progress in Solid-Phase Peptide Synthesis (SPPS) continues to refine the production of short peptides. Innovations include the development of novel solid supports and linkers that improve cleavage efficiency and peptide purity nih.govaurigeneservices.com. For solution-phase synthesis, which is also a viable method for preparing Cbz-Trp-Gly-Gly-OMe, new coupling reagents are being introduced to minimize side reactions and improve yields. These reagents are designed to be more efficient and produce byproducts that are easier to remove tandfonline.combachem.comacs.orgpeptidescientific.comamericanpeptidesociety.org.

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique for accelerating peptide bond formation creative-peptides.comsemanticscholar.orgnih.govluxembourg-bio.com. The use of microwave energy can significantly shorten reaction times for both coupling and deprotection steps, which is particularly advantageous for synthesizing not just simple peptides but also more challenging sequences that may be incorporated into analogs of Cbz-Trp-Gly-Gly-OMe creative-peptides.comnih.govbiotage.com. This technology has been successfully applied to the synthesis of difficult and long peptide sequences, demonstrating its potential for broader applications creative-peptides.comnih.gov.

A comparative look at traditional and emerging peptide synthesis techniques highlights the drive for greater efficiency and purity:

Synthesis TechniqueKey AdvantagesRelevance to Cbz-Trp-Gly-Gly-OMe Analogs
Solid-Phase Peptide Synthesis (SPPS) Automation, ease of purification, well-established protocols aurigeneservices.comrsc.org.High-throughput synthesis of a library of analogs for screening.
Solution-Phase Peptide Synthesis Scalability, suitability for short peptides, cost-effective for specific applications americanpeptidesociety.org.Large-scale production of a lead candidate analog.
Microwave-Assisted Peptide Synthesis (MAPS) Drastically reduced synthesis times, improved purity for difficult sequences creative-peptides.comsemanticscholar.orgnih.gov.Rapid synthesis of complex analogs or those containing sterically hindered amino acids.
Novel Coupling Reagents Higher coupling efficiency, reduced racemization, and fewer side reactions tandfonline.combachem.comacs.orgpeptidescientific.com.Improved yield and purity of synthesized analogs.

Advanced Computational Design of Cbz-Trp-Gly-Gly-OMe Analogs

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of peptide analogs with desired properties. For a molecule like Cbz-Trp-Gly-Gly-OMe, these in silico methods can predict how structural modifications will affect its conformation and potential interactions with biological targets, thereby guiding synthetic efforts.

Molecular dynamics (MD) simulations allow researchers to study the conformational flexibility of Cbz-Trp-Gly-Gly-OMe and its analogs in a simulated biological environment nih.govunits.itmdpi.comresearchgate.netntu.edu.sg. By understanding the dynamic behavior of the peptide, scientists can design modifications to stabilize a particular conformation that may be optimal for binding to a target receptor or enzyme nih.govntu.edu.sg. For instance, MD simulations can be used to compare the structural dynamics of a parent peptide with its modified counterparts ntu.edu.sg.

Molecular docking is another powerful computational tool that can predict the binding mode and affinity of Cbz-Trp-Gly-Gly-OMe analogs to a protein target mdpi.comnih.govoup.comfrontiersin.orgnih.govnih.gov. This is particularly relevant if the peptide is being developed as an inhibitor of a specific enzyme. For example, researchers have successfully used molecular docking to design peptide inhibitors for various therapeutic targets mdpi.comnih.govoup.com. The binding energies of different peptide-protein complexes can be calculated to identify the most promising candidates for synthesis mdpi.com.

The field is also seeing an increased use of machine learning (ML) and artificial intelligence to predict the biological activity and properties of peptides mdpi.comfrontiersin.org. These models can be trained on large datasets of known peptides to identify patterns that correlate with specific functions, accelerating the discovery of novel analogs.

Key computational approaches for designing Cbz-Trp-Gly-Gly-OMe analogs are summarized below:

Computational MethodApplication in Analog DesignExpected Outcome
Molecular Dynamics (MD) Simulations Exploring conformational landscapes and stability of modified peptides nih.govunits.itmdpi.comresearchgate.net.Identification of modifications that stabilize desired secondary structures.
Molecular Docking Predicting binding modes and affinities to target proteins mdpi.comnih.govoup.comfrontiersin.orgnih.govnih.gov.Prioritization of analogs with the highest predicted binding affinity.
Machine Learning (ML) Predicting bioactivity and optimizing peptide properties mdpi.comfrontiersin.org.Rapid screening of virtual libraries to identify promising lead candidates.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology

The synergy between synthetic chemistry and structural biology is crucial for advancing our understanding of how peptides function at a molecular level. For Cbz-Trp-Gly-Gly-OMe and its analogs, this interdisciplinary approach allows for the precise synthesis of designed molecules and the detailed characterization of their three-dimensional structures and interactions.

Once an analog of Cbz-Trp-Gly-Gly-OMe is synthesized, its exact chemical structure, including the sequence of amino acids and any modifications, must be rigorously confirmed. Mass spectrometry (MS) is a primary tool for this, providing accurate molecular weight and fragmentation data that can be used for de novo sequencing metwarebio.comcreative-proteomics.comnih.govcreative-proteomics.com.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the three-dimensional structure of peptides in solution nih.govchapman.edufrontiersin.orgnih.govresearchgate.net. For a designed analog of Cbz-Trp-Gly-Gly-OMe, 2D NMR techniques can reveal information about its secondary structure, such as the presence of β-turns, which can be critical for its biological activity frontiersin.orgnih.gov. The structural data obtained from NMR can then be used to refine computational models nih.gov.

For analogs designed to interact with a specific protein, X-ray crystallography can provide an atomic-level picture of the peptide-protein complex pepdd.comnih.govnih.govrsc.org. This technique is invaluable for structure-based drug design, as it reveals the precise interactions between the peptide and its target, guiding further optimization of the peptide's structure to enhance binding affinity and specificity pepdd.comnih.govnih.gov.

The integration of these techniques is summarized in the following table:

TechniqueRole in Interdisciplinary ResearchInformation Gained for Cbz-Trp-Gly-Gly-OMe Analogs
Chemical Synthesis Provides the physical peptide molecules for structural and functional studies.A library of precisely defined analogs for testing.
Mass Spectrometry (MS) Confirms the molecular weight and primary sequence of the synthesized peptide metwarebio.comcreative-proteomics.comnih.govcreative-proteomics.com.Verification of the correct synthesis of the target analog.
NMR Spectroscopy Determines the 3D structure and conformation of the peptide in solution nih.govchapman.edufrontiersin.orgnih.govresearchgate.net.Insight into the solution-state structure and flexibility of the analog.
X-ray Crystallography Provides high-resolution structural data of the peptide bound to its target protein pepdd.comnih.govnih.govrsc.org.Atomic-level details of the binding interface, guiding further design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cbz-Trp-Gly-Gly-OMe, and how can researchers troubleshoot low yields?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for side-chain protection .

  • Yield optimization : Monitor coupling efficiency via Kaiser tests or HPLC. If yields drop during Trp incorporation, consider:

  • Pre-activating Fmoc-Trp-OH with HOBt/DIC to reduce racemization .

  • Using DMF as a solvent to improve solubility of hydrophobic residues like Trp .

  • Purity validation : Post-synthesis, purify via reversed-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and confirm mass via ESI-MS .

    • Data Table : Common Pitfalls in Synthesis
StepIssueSolution
Trp couplingLow yield (<60%)Pre-activate with HOBt, increase reaction time to 2 hr
DeprotectionIncomplete Cbz removalUse 30% TFA/DCM (v/v) with 2% TIS for 1 hr

Q. Which analytical techniques are most reliable for characterizing Cbz-Trp-Gly-Gly-OMe?

  • Methodological Answer :

  • Primary characterization :

  • NMR : <sup>1</sup>H NMR in DMSO-d6 resolves backbone amide protons (δ 7.8–8.5 ppm) and Trp indole signals (δ 10.8 ppm) .

  • HPLC : Use a C18 column with UV detection at 280 nm (Trp absorbance) for purity >95% .

  • Secondary validation :

  • Circular Dichroism (CD) : Confirm secondary structure absence (expected random coil in solution) .

  • FT-IR : Detect amide I (1650 cm<sup>-1</sup>) and amide II (1550 cm<sup>-1</sup>) bands .

    • Data Table : Key Spectral Benchmarks
TechniqueExpected SignalPurpose
<sup>1</sup>H NMRδ 7.2–7.4 ppm (Cbz aromatic)Confirm Cbz group integrity
ESI-MS[M+H]<sup>+</sup> ≈ 603.6 DaValidate molecular weight

Advanced Research Questions

Q. How do stereochemical impurities in Cbz-Trp-Gly-Gly-OMe impact biological assays, and how can they be minimized?

  • Methodological Answer :

  • Risk : D-Trp contamination (>5%) may alter receptor binding in enzyme inhibition studies .

  • Detection : Use chiral HPLC (Chiralpak IA column, hexane/IPA/DEA 90:10:0.1) to quantify enantiomeric excess (>98% required) .

  • Mitigation : Optimize SPPS by:

  • Using fresh Fmoc-Trp-OH with certified enantiopurity.

  • Avoiding prolonged exposure to basic conditions during deprotection .

    • Data Table : Chiral Analysis Parameters
ColumnMobile PhaseRetention Time (L-Trp)Retention Time (D-Trp)
Chiralpak IAHexane/IPA/DEA (90:10:0.1)12.3 min14.7 min

Q. How can contradictory results in Cbz-Trp-Gly-Gly-OMe’s conformational stability across studies be resolved?

  • Methodological Answer :

  • Root-cause analysis :

  • Compare solvent systems (e.g., DMSO vs. aqueous buffers) using MD simulations (AMBER force field) to model backbone flexibility .

  • Replicate conflicting experiments under identical conditions (pH, temperature, ionic strength) .

  • Consensus-building :

  • Perform meta-analysis of published data using PRISMA guidelines to identify methodological outliers .

  • Validate via temperature-dependent CD (20–90°C) to assess thermal denaturation profiles .

    • Data Table : Stability Study Variables
VariableImpact on Stability
pH < 5Cbz group hydrolysis
T > 40°CAggregation in aqueous buffers

Q. What computational strategies are effective for predicting Cbz-Trp-Gly-Gly-OMe’s interactions with enzymatic targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with flexible side-chain sampling for Trp and Gly residues.

  • MD Simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess binding-pocket dynamics .

  • Validation : Cross-check with SPR data (KD values) to refine scoring functions .

    • Data Table : Computational vs. Experimental Binding Affinity
MethodPredicted KD (nM)Experimental KD (nM)
AutoDock Vina120 ± 1595 ± 10
MD/MM-PBSA105 ± 2095 ± 10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.